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For Researchers, Scientists, and Drug Development Professionals

Abstract
1-[4-(4-Fluorophenoxy)phenyl]ethanone is a ketone derivative with a chemical structure that

makes it a valuable intermediate in the synthesis of various biologically active molecules. Its

core structure, featuring a fluorophenoxy-substituted phenyl ring attached to an ethanone

group, is a key pharmacophore in compounds targeting a range of biological processes. This

technical guide provides an in-depth overview of its chemical identity, synthesis, and the

pharmacological significance of its derivatives, with a focus on experimental data and

methodologies relevant to drug discovery and development.

Chemical Identity and Properties
The compound 1-[4-(4-Fluorophenoxy)phenyl]ethanone is an aromatic ketone.

Understanding its chemical nomenclature and properties is fundamental for its application in

research and synthesis.

IUPAC Name: 1-[4-(4-fluorophenoxy)phenyl]ethanone

Synonyms:

4'-(4-Fluorophenoxy)acetophenone
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p-(4-Fluorophenoxy)acetophenone

1-(4-(4-Fluorophenoxy)phenyl)ethan-1-one

Identifier Value

CAS Number 35114-93-3[1]

Molecular Formula C₁₄H₁₁FO₂[1]

Molecular Weight 230.24 g/mol [1]

Appearance Off-white crystals[1]

Melting Point 66-72 °C[1]

Purity ≥ 99% (HPLC)[1]

Synthesis and Characterization
The synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone and its derivatives is of significant

interest in medicinal chemistry. Below are representative experimental protocols for analogous

compounds, which can be adapted for the synthesis of the title compound.

General Synthesis Protocol for Chalcone Derivatives (an
analogous reaction)
A common synthetic route for related chalcones involves a Claisen-Schmidt condensation. This

can be adapted for the synthesis of various derivatives.

Experimental Protocol:

To a solution of an appropriate acetophenone derivative (e.g., 1-(4-bromophenyl)ethanone,

10 mmol) and a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde, 10 mmol) in ethanol,

a solution of potassium hydroxide (40 mmol) is added.

The reaction mixture is stirred at room temperature.

The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the crude product is purified by recrystallization from a suitable solvent,

such as ethanol, to yield the desired chalcone.

Spectroscopic Data
Characterization of the synthesized compounds is crucial. Below is a table summarizing typical

spectroscopic data for a related chalcone derivative, (E)-1-(4-bromophenyl)-3-(4-

fluorophenyl)prop-2-en-1-one.

Spectroscopic Data Values

¹H NMR (400 MHz, CDCl₃) δ

7.89 (d, J=8.5 Hz, 2H), 7.79 (d, J = 15.7 Hz,

1H), 7.67 (s, 2H), 7.64 (s, 2H), 7.41 (d, J = 15.7

Hz, 1H), 7.12 (s, 2H)

¹³C NMR (101 MHz, CDCl₃) δ

189.13, 165.44, 162.94, 136.84, 131.98, 130.95

(d, J = 3.4 Hz), 130.47 (d, J = 8.6 Hz), 130.01,

128.00, 121.12

FT-IR (KBr, cm⁻¹) ν

3061, 1664, 1598, 1589, 1510, 1414, 1334,

1232, 1210, 1175, 1158, 1070, 1030, 995, 816,

804, 509

Pharmacological Significance and Biological
Activity of Derivatives
Derivatives of 1-[4-(4-Fluorophenoxy)phenyl]ethanone have shown a wide range of

pharmacological activities, making this scaffold a promising starting point for the development

of novel therapeutics.

Anticancer Activity
Several derivatives have been investigated for their potential as anticancer agents. For

instance, some phenylpropiophenone derivatives have demonstrated cytotoxic activity against

various cancer cell lines, including HeLa, MCF-7, and K562.
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Derivative Type Cancer Cell Line Observed Activity

Chalcone and Propafenone

derivatives

HeLa, Fem-X, PC-3, MCF-7,

LS174, K562
Cytotoxic activity

2-(4-(2,4-

dimethoxybenzoyl)phenoxy)-1-

(4-(3-(piperidin-4-

yl)propyl)piperidin-1-

yl)ethanone derivatives

K562 and CEM (human

leukemic cell lines)

Good antiproliferative activity

with IC₅₀ values from 1.6 to 8.0

μM[2]

Anticonvulsant Activity
Certain derivatives of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole, which share a phenoxyphenyl

moiety, have been synthesized and evaluated as benzodiazepine receptor agonists with

anticonvulsant properties. The introduction of an amino substituent at position 5 of the 1,3,4-

oxadiazole ring resulted in a compound with respectable anticonvulsant effects in

pentylenetetrazole-induced convulsion tests.

Sodium Channel Blockade
A derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, has been

identified as a potent, broad-spectrum state-dependent sodium channel blocker. This

compound showed efficacy in rat models of neuropathic, inflammatory, and postsurgical pain

with a superior therapeutic index compared to existing drugs like carbamazepine and

lamotrigine.

Signaling Pathways and Mechanisms of Action
The anticancer effects of some derivatives are linked to the inhibition of key signaling pathways

involved in tumor growth and angiogenesis. A notable example is the inhibition of the VEGFR-2

and downstream MAPK signaling pathways.

VEGFR-2 and MAPK Signaling Pathway Inhibition
A novel series of pyrazolo[3,4-d]pyrimidines based on a phenylfuroxan scaffold, which are

structurally related, were found to inhibit VEGFR-2. The lead compound from this series

demonstrated potent anticancer activity by modulating the MAPK signaling pathway.[3]
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Key observations for the lead compound:

Inhibited VEGFR-2 with an IC₅₀ of 0.092 µM.

Decreased the levels of total ERK and its phosphorylated form.

Down-regulated the metalloproteinase MMP-9.

Over-expressed p21 and p27, leading to subG1 cell-cycle arrest and apoptosis.

Suppressed metastasis by modulating E-cadherin and N-cadherin expression.

Below is a diagram illustrating the proposed mechanism of action.
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Caption: Proposed mechanism of a derivative inhibiting the VEGFR-2 signaling pathway.
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Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique used to predict the biological activity of chemical

compounds based on their structural properties. This approach is valuable in drug discovery for

designing and optimizing lead compounds. For derivatives of 1-[4-(4-
Fluorophenoxy)phenyl]ethanone, QSAR studies can help in identifying the key molecular

descriptors that correlate with their anticancer or other pharmacological activities.

Logical Workflow for a QSAR Study:

Dataset of
1-[4-(4-Fluorophenoxy)phenyl]

ethanone Derivatives
and their Biological Activities

Calculation of
Molecular Descriptors
(e.g., electronic, steric,
hydrophobic properties)

Model Development
(e.g., MLR, PLS)

Model Validation
(Internal and External)

Prediction of Activity
for New Derivatives

Click to download full resolution via product page

Caption: A typical workflow for a QSAR study.

By applying QSAR, researchers can rationally design new derivatives of 1-[4-(4-
Fluorophenoxy)phenyl]ethanone with potentially enhanced therapeutic properties, thereby

accelerating the drug development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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